
4-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23F3N4O3S and its molecular weight is 444.47. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 2034330-35-1) is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H23F3N4O3S with a molecular weight of 444.5 g/mol. Its structure features a piperidine ring and a trifluoromethyl group, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H23F3N4O3S |
Molecular Weight | 444.5 g/mol |
CAS Number | 2034330-35-1 |
The compound's mechanism of action is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and target engagement.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro tests demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-1β from LPS/ATP-stimulated macrophages. This suggests that the compound may modulate pathways involved in inflammation and immune response.
Case Studies
- In Vitro Studies : A study published in Molecules examined several derivatives of similar scaffolds and found that compounds with structural similarities to our target compound exhibited significant inhibition of IL-1β release (up to 39% inhibition at 10 µM) .
- Enzyme Inhibition : Another investigation focused on the inhibition of ADAMTS7, an enzyme implicated in atherosclerosis progression. Compounds similar to our target were shown to selectively inhibit ADAMTS7 while maintaining low activity against other ADAMTS family members .
- Cellular Assays : In cellular models, the compound demonstrated a concentration-dependent reduction in pyroptosis, a form of programmed cell death associated with inflammation .
Properties
IUPAC Name |
4-methyl-2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3S/c1-24-17(19(20,21)22)23-26(18(24)27)15-8-10-25(11-9-15)30(28,29)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAVRBJMAUVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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